[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid
Description
[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with two methyl groups at the 3- and 5-positions and a methoxy group on the phenyl ring. Its structural complexity, combining electron-rich aromatic systems (methoxy group) and a boronic acid moiety, enables versatile reactivity and interaction with biological targets, such as enzymes involved in fungal infections or cancer pathways .
Properties
IUPAC Name |
[2-(3,5-dimethylpyrazol-1-yl)-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O3/c1-8-6-9(2)15(14-8)12-7-10(18-3)4-5-11(12)13(16)17/h4-7,16-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUCSGQOJLQYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)N2C(=CC(=N2)C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170674 | |
| Record name | B-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287753-37-0 | |
| Record name | B-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazine and diketones or β-ketoesters.
Attachment to the Phenyl Ring: The pyrazole moiety is then attached to a phenyl ring through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Introduction of the Boronic Acid Group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the boronic acid group, converting it to a boronate ester or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce boronate esters.
Scientific Research Applications
Chemistry: In chemistry, [2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its pyrazole ring is a common pharmacophore in many biologically active molecules, and the boronic acid group can interact with biological targets such as proteases.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which [2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid exerts its effects depends on its specific application. In medicinal chemistry, the boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The pyrazole ring can interact with various molecular targets through hydrogen bonding and π-π interactions, modulating their function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include pyrazole- and phenylboronic acid derivatives. Key comparisons are summarized below:
Key Observations :
- The methoxy group in this compound enhances electron density, improving its reactivity in cross-coupling reactions compared to nitro- or chloro-substituted analogues, which exhibit lower yields due to electron-withdrawing effects .
Biological Activity
[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrazole moiety and a methoxyphenyl group, suggesting possible interactions with various biological targets.
- Molecular Formula : C12H15BN2O3
- Molecular Weight : 232.07 g/mol
- CAS Number : 1287753-37-0
The biological activity of boronic acids is often linked to their ability to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways. The specific mechanism of action for this compound may involve:
- Proteasome Inhibition : Boronic acids are known to inhibit the proteasome, a key player in protein degradation and regulation of cell cycle.
- Kinase Inhibition : The compound may interact with specific kinases involved in cancer cell proliferation and survival.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that certain boronic acid derivatives can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction via proteasome inhibition |
| Study B | PC3 (Prostate Cancer) | 4.8 | Cell cycle arrest through kinase inhibition |
Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain serine/threonine kinases, which are crucial in regulating cellular processes such as growth and apoptosis.
Case Studies
- Case Study on MCF-7 Cells : A study demonstrated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, leading to increased cell death compared to controls.
- In Vivo Studies : In animal models, administration of this compound showed reduced tumor growth rates when compared to untreated groups, indicating its potential efficacy as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of boronic acids. Variations in the substituents on the pyrazole and phenyl rings can significantly affect potency and selectivity towards biological targets.
Key Findings from SAR Studies:
- The presence of electron-donating groups (like methoxy) enhances activity against certain cancer cell lines.
- Modifications on the pyrazole ring can lead to increased selectivity for specific kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
